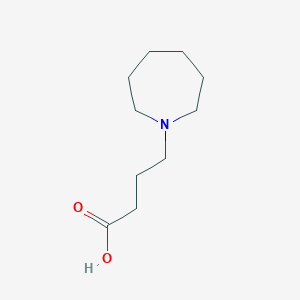

4-(Azepan-1-yl)butanoic acid

説明

Contextualization of Butanoic Acid Derivatives in Medicinal Chemistry

Butanoic acid, a short-chain fatty acid, and its derivatives have long been recognized for their diverse biological activities. In the field of medicinal chemistry, these derivatives are explored for their potential as therapeutic agents across various disease areas.

Key Research Areas for Butanoic Acid Derivatives:

Antiviral and Anticancer Agents: Butanoic acid itself has been studied for its role as an antiviral agent and its potential to prevent colorectal cancer. biointerfaceresearch.com Its antitumor functions are largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com However, the therapeutic application of butanoic acid is often limited by its short half-life. biointerfaceresearch.com

Enzyme Inhibition: Derivatives of butanoic acid have been designed and synthesized as potent enzyme inhibitors. For instance, substituted biphenyl (B1667301) butanoic acid derivatives have been developed as subnanomolar inhibitors of neprilysin (NEP), a key enzyme in cardiovascular regulation. acs.orgnih.gov The development of these inhibitors, such as the active metabolite of sacubitril (B1662468) (LBQ657), showcases the potential of the butanoic acid scaffold in designing drugs for heart failure. acs.orgnih.gov

Drug Delivery: To overcome the limitations of butanoic acid, such as its unpleasant odor and rapid metabolism, researchers have explored colon-specific delivery systems. nih.gov Conjugating butanoic acid to molecules like β-cyclodextrin has been investigated as a strategy to deliver the acid specifically to the colon, where it can exert its therapeutic effects. nih.gov

Significance of Azepane-Containing Scaffolds in Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. bohrium.com Its three-dimensional structure and synthetic tractability make it an attractive core for the development of novel drugs. nih.gov

Applications of Azepane Scaffolds:

Central Nervous System (CNS) Drug Discovery: Azepane derivatives have shown significant promise in the development of treatments for neurological and psychiatric disorders. acs.orgnih.gov For example, a chiral bicyclic azepane derivative was identified as a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) transporters, as well as the σ-1 receptor, suggesting its potential for treating neuropsychiatric conditions. acs.orgnih.govresearchgate.net

Diverse Biological Activities: The versatility of the azepane scaffold is evident in the range of biological targets it can be designed to interact with. Tolazamide, a sulfonylurea drug used to treat diabetes, features an azepane ring. drugbank.com Furthermore, functionalized azepanes are used to create libraries of diverse compounds for screening against various biological targets. nih.gov

Modulation of Ion Channels: Research has also explored azepane-containing compounds as modulators of ion channels. For instance, a nicotinamide (B372718) scaffold featuring a difluoroazepane ring has been investigated for the development of selective NaV1.8 inhibitors for the treatment of pain. bohrium.com

Rationale for Investigating 4-(Azepan-1-yl)butanoic Acid

The investigation of this compound is driven by the synergistic potential of its constituent parts. The rationale for its synthesis and study is multifaceted:

A Building Block for Complex Molecules: As a bifunctional molecule, this compound serves as a valuable building block in organic synthesis. The carboxylic acid and the tertiary amine of the azepane ring provide two reactive handles for the construction of more complex and potentially more potent pharmaceutical agents.

Exploring Novel Biological Activity: The combination of the butanoic acid linker and the azepane ring may lead to novel interactions with biological targets. Research into the hydrochloride salt of this compound suggests potential interactions with the GABAergic system, which could imply anxiolytic or sedative properties. High-throughput screening assays, such as the Cell Painting assay, have been used to profile the bioactivity of this compound, although specific potent activities have not been prominently reported in the public domain. epa.gov

Lead Compound for Optimization: Even in the absence of high intrinsic potency, a molecule like this compound can serve as a starting point or "lead" for medicinal chemistry campaigns. Through systematic structural modifications, its potency, selectivity, and pharmacokinetic properties can be optimized to develop a clinical candidate.

While detailed research findings on the specific biological activities of this compound are not extensively published, its structural design firmly places it at the intersection of two pharmacologically significant classes of molecules, making it a compound of continued interest in the scientific community.

Structure

3D Structure

特性

IUPAC Name |

4-(azepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGARPFCEPBBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424653 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753391-71-8 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azepan 1 Yl Butanoic Acid and Its Analogs

Retrosynthetic Analysis of 4-(Azepan-1-yl)butanoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.

The most evident disconnection is at the C-N bond, which separates the molecule into the azepane ring and the butanoic acid chain. This is a standard disconnection for tertiary amines. This approach identifies azepane as the nucleophilic synthon and a 4-carbon chain with an electrophilic group at the 4-position as the complementary synthon.

A second disconnection involves a functional group interconversion (FGI) of the carboxylic acid to a more convenient precursor, such as an ester or a nitrile. This simplifies the butanoic acid synthon further.

Based on these disconnections, the key starting materials are identified as:

Azepane (Hexamethyleneimine): The source of the seven-membered heterocyclic ring.

A C4 electrophile: A four-carbon chain with a leaving group at one end and a carboxylic acid or its precursor at the other. Common examples include 4-halobutanoic acids (e.g., 4-bromobutanoic acid) or γ-butyrolactone. The reaction of a primary halide with an amine is a classic and efficient method for forming C-N bonds. youtube.com

This analysis suggests that the most straightforward synthetic strategy involves the nucleophilic attack of azepane on a suitable four-carbon electrophile.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several forward synthetic routes can be devised. The primary method involves the direct alkylation of azepane.

Strategies for Butanoic Acid Moiety Construction

The butanoic acid portion of the molecule is typically introduced as a single, pre-formed unit. The key is to have a reactive site at the C-4 position that allows for the attachment of the azepane ring. Two common strategies are:

Using γ-Butyrolactone: This involves a ring-opening reaction. Azepane can act as a nucleophile, attacking the carbonyl carbon of the lactone. This process, however, typically requires elevated temperatures and results in the formation of an amide, which would then need to be reduced to achieve the target amine structure.

Using a 4-Halogenated Butanoic Acid or Ester: This is the most direct approach. Reacting 4-bromobutanoic acid or its corresponding ester (e.g., ethyl 4-bromobutanoate) with azepane directly forms the C-N bond. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

In a related context, cascade reactions have been used to synthesize butanoic acid derivatives, such as the copper(II)-catalyzed reaction between hydrazones and dienones, which proceeds through a cascade annulation and ring-opening by water to yield pyrazolyl butanoic acids. researchgate.netnih.gov While not directly applied to the title compound, this highlights innovative approaches to constructing substituted butanoic acids.

Approaches to Azepane Ring Integration

The integration of the azepane ring is most commonly achieved via nucleophilic substitution. Azepane, a secondary amine, is a potent nucleophile that readily reacts with alkyl halides.

The key reaction is the N-alkylation of azepane with a 4-substituted butanoic acid derivative. For instance, the reaction between 4-bromobutanoic acid and azepane in a suitable solvent and in the presence of a base to neutralize the generated hydrobromic acid affords this compound. The hydrochloride salt of the final compound can be readily formed by treatment with hydrochloric acid, which can aid in purification and improve stability and solubility.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis, reaction conditions must be optimized. Key parameters include the choice of solvent, base, temperature, and reaction time.

Solvent: Polar aprotic solvents like DMF or DMSO can be effective, but alcohols such as ethanol (B145695) or methanol (B129727) are also commonly used, often under reflux conditions.

Base: A non-nucleophilic base is required to scavenge the acid produced during the reaction (e.g., HBr from 4-bromobutanoic acid). Common choices include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). rsc.org

Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing the mixture is a common practice to ensure the reaction goes to completion.

The table below summarizes a typical synthetic protocol and potential optimization strategies.

| Parameter | Typical Condition | Optimization Strategy | Rationale |

| Reactants | Azepane, 4-Bromobutanoic Acid | Use of ethyl 4-bromobutanoate | The ester may be less corrosive and easier to handle; avoids side reactions with the carboxylic acid group. Requires a final hydrolysis step. |

| Solvent | Ethanol | Microwave-assisted synthesis | Can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net |

| Base | K₂CO₃ | Use of a hindered base (e.g., DIPEA) | Minimizes potential side reactions and is easily removed during workup. |

| Temperature | Reflux (approx. 78°C in Ethanol) | Room Temperature | Using a more reactive electrophile (e.g., 4-iodobutanoic acid) might allow for milder reaction conditions. |

| Yield | Moderate to High | Catalyst addition (e.g., phase-transfer) | A phase-transfer catalyst could improve reaction rates and yields if reactants have different solubilities. |

Asymmetric Synthesis Approaches to Enantiopure this compound

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not require asymmetric methods to produce a single enantiomer.

However, the principles of asymmetric synthesis are highly relevant for producing chiral analogs of this compound, which could have important applications in medicinal chemistry. Chirality could be introduced by adding substituents to either the azepane ring or the butanoic acid chain.

Synthesis of Chiral Azepane Analogs: Enantiopure substituted azepane-2-carboxylic acids have been synthesized as templates for conformationally constrained peptidomimetics. researchgate.net One approach involves the ring expansion of chiral pyrrolidines derived from L-proline. researchgate.net Furthermore, biocatalysis using imine reductases (IREDs) has been developed for the asymmetric synthesis of chiral S-4-azepanamines from a ketone precursor, achieving high stereoselectivity (>99% S). rsc.org This enzymatic approach offers a powerful method for creating chiral azepane derivatives.

Synthesis of Chiral Butanoic Acid Analogs: Asymmetric synthesis of substituted butanoic acids can be achieved using chiral auxiliaries. For example, enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid has been prepared on a large scale by alkylating a chiral nickel(II) complex of a glycine (B1666218) Schiff base. mdpi.comnih.gov This method uses a recyclable chiral auxiliary to control the stereochemistry of the newly formed stereocenter. mdpi.com

These examples demonstrate that while the title compound is achiral, established methodologies exist for the stereocontrolled synthesis of its chiral derivatives, which could be crucial for developing stereospecific bioactive molecules.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make chemical processes more environmentally benign and sustainable. kahedu.edu.in The synthesis of this compound can be evaluated and improved using these principles. wjpmr.com

Waste Prevention: The most common synthesis (azepane + 4-bromobutanoic acid) generates a salt byproduct (e.g., KBr). Optimizing stoichiometry and yield minimizes this waste.

Atom Economy: The ideal reaction would incorporate all atoms from the reactants into the final product. greenchemistry-toolkit.org The N-alkylation reaction has a reasonably good atom economy, with the main "lost" atoms being from the base and the leaving group.

Less Hazardous Chemical Synthesis: The starting materials, azepane and 4-bromobutanoic acid, have moderate toxicity. Research into alternative, less hazardous starting materials, such as using biomass-derived feedstocks, aligns with this principle. greenchemistry-toolkit.org

Designing Safer Chemicals: This principle applies more to the final product's use, but the synthesis can be designed to avoid generating toxic impurities.

Safer Solvents and Auxiliaries: Traditional syntheses may use organic solvents like ethanol or DMF. A greener approach would be to conduct the reaction in water if possible, or under solvent-free conditions, perhaps using microwave heating. wjpmr.com

Design for Energy Efficiency: Using microwave irradiation instead of conventional refluxing can drastically reduce energy consumption and reaction times. researchgate.net Performing reactions at ambient temperature and pressure is the ideal goal. kahedu.edu.in

Use of Renewable Feedstocks: Current syntheses typically rely on petrochemical feedstocks. Future green routes could explore deriving the butanoic acid moiety or even the azepane ring from renewable resources like glucose or biomass. mtu.edu

Reduce Derivatives: The most direct synthesis avoids protection/deprotection steps. Using 4-bromobutanoic acid directly is preferable to using its ester, which would require an additional hydrolysis step.

Catalysis: While the primary reaction is often stoichiometric, catalytic approaches are superior. A copper(II) catalyst has been shown to be effective in synthesizing related butanoic acid derivatives under aerobic conditions, representing a green and inexpensive catalytic system. researchgate.netnih.gov

Design for Degradation: This principle concerns the environmental fate of the final product.

Real-time Analysis for Pollution Prevention: In an industrial setting, real-time monitoring of the reaction could prevent runaway reactions and byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile solvents and less reactive reagents can minimize the risk of accidents.

The table below provides a green chemistry evaluation of two potential synthetic routes.

| Metric | Route A: Conventional Heating | Route B: Microwave-Assisted |

| Solvent | Ethanol/Methanol | Solvent-free or high-boiling point solvent (e.g., water) |

| Energy Use | High (prolonged reflux) | Low (short reaction time) |

| Atom Economy | Good | Good |

| Waste | Stoichiometric salt byproduct | Stoichiometric salt byproduct |

| Hazard | Flammable organic solvents | Reduced solvent hazard |

| Overall "Greenness" | Moderate | High |

By embracing these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Studies

Design Principles for 4-(Azepan-1-yl)butanoic Acid Derivatives

Key Design Considerations:

Azepane Ring Modification: The seven-membered azepane ring offers a degree of conformational flexibility that can be modulated. Introducing substituents on the ring can alter its lipophilicity, polarity, and steric bulk, thereby influencing binding interactions with a biological target. The position and stereochemistry of these substituents are critical variables.

Butanoic Acid Chain Variation: The length and rigidity of the four-carbon chain connecting the azepane ring and the carboxylic acid can be altered. Shortening or lengthening the chain, or introducing elements of rigidity such as double bonds or cyclic structures, can provide insights into the optimal spatial relationship between the two terminal functional groups.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric feature, likely involved in hydrogen bonding or ionic interactions. Replacing it with bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids can modulate acidity, metabolic stability, and cell permeability.

Positional Isomerism: The point of attachment of the butanoic acid chain to the azepane ring can be varied. For instance, comparing the activity of this compound with its positional isomer, 3-(1-azepanyl)butanoic acid, can reveal the importance of the substitution pattern on the heterocyclic ring for biological activity.

A systematic approach to derivatization would involve creating a matrix of analogues where each of these features is varied independently and in combination to build a comprehensive SAR model.

Synthesis of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime target for derivatization to esters and amides. These modifications can significantly impact the compound's polarity, solubility, and ability to act as a prodrug.

Ester Synthesis:

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com

Another effective method involves the use of coupling agents. For instance, reacting this compound with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester under mild conditions.

Amide Synthesis:

Amide derivatives can be synthesized by coupling this compound with a primary or secondary amine. This transformation is typically facilitated by activating the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents are widely used to promote amide bond formation under milder conditions, minimizing side reactions. A variety of such reagents are available, including phosphonitrilic chloride (PNT) in the presence of a base like N-methylmorpholine (NMM). iajpr.com

The following table summarizes representative synthetic routes to esters and amides of this compound.

| Derivative Type | Reagents and Conditions | Product |

| Methyl Ester | Methanol (B129727), H₂SO₄ (catalytic), reflux | Methyl 4-(azepan-1-yl)butanoate |

| Ethyl Ester | Ethanol (B145695), DCC, DMAP, CH₂Cl₂ | Ethyl 4-(azepan-1-yl)butanoate |

| Benzylamide | 1. SOCl₂, 2. Benzylamine, Et₃N | N-Benzyl-4-(azepan-1-yl)butanamide |

| Morpholinamide | Morpholine, PNT, NMM, CH₂Cl₂ | 4-(Azepan-1-yl)-1-(morpholino)butan-1-one |

Modifications of the Azepane Ring System in this compound Analogues

Modifying the azepane ring is a key strategy to explore the steric and electronic requirements for biological activity. Such modifications can range from simple substitutions to more complex ring alterations.

Synthetic Approaches to Azepane Ring Modification:

Substitution on the Ring: Introducing substituents at various positions on the azepane ring can be achieved through several synthetic routes. For example, starting with a substituted azepanone, followed by reductive amination with a suitable amine and subsequent alkylation with a 4-halobutanoate, can yield the desired substituted analogues.

Ring Size Variation: The synthesis of analogues with different ring sizes, such as piperidine (B6355638) (6-membered) or azocane (B75157) (8-membered) rings, can help to understand the influence of ring conformation and flexibility. A comparative study with 4-(piperidin-1-yl)butanoic acid, for example, could highlight the impact of the more flexible seven-membered ring of this compound.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the azepane ring with another heteroatom, such as oxygen or sulfur, can significantly alter the physicochemical properties of the resulting analogue.

The following table provides examples of potential modifications to the azepane ring and the general synthetic strategies.

| Modification | General Synthetic Strategy | Example Analogue |

| C-3 Methyl Substitution | Start with 3-methylazepanone, followed by reductive amination and alkylation. | 4-((3-Methylazepan-1-yl))butanoic acid |

| C-4 Hydroxyl Substitution | Utilize a protected 4-hydroxyazepane in the alkylation step with a 4-halobutanoate. | 4-((4-Hydroxyazepan-1-yl))butanoic acid |

| Ring Contraction | Reaction of piperidine with ethyl 4-bromobutanoate. | 4-(Piperidin-1-yl)butanoic acid |

| Ring Expansion | Synthesis of an azocane precursor followed by alkylation. | 4-(Azocan-1-yl)butanoic acid |

Butanoic Acid Chain Modifications in this compound Derivatives

Alterations to the butanoic acid linker can provide valuable information about the optimal distance and geometry between the azepane ring and the carboxylic acid group for biological activity.

Strategies for Chain Modification:

Chain Length Variation: Analogues with shorter or longer alkyl chains can be synthesized by reacting azepane with the corresponding ω-haloalkanoic acids (e.g., 3-bromopropanoic acid or 5-bromopentanoic acid).

Introduction of Rigidity: The conformational flexibility of the butanoic acid chain can be constrained by introducing double bonds or by incorporating the chain into a cyclic system. For example, reaction of azepane with a suitable halo-alkenoic acid can introduce an element of unsaturation.

Branching: Introducing alkyl substituents on the butanoic acid chain can probe the steric tolerance of the binding site. For example, using a substituted 4-bromobutanoic acid derivative in the alkylation of azepane would yield a branched-chain analogue.

The table below outlines some possible modifications to the butanoic acid chain.

| Modification | Synthetic Precursor for Alkylation of Azepane | Resulting Analogue |

| Shorter Chain (Propanoic Acid) | Ethyl 3-bromopropanoate | 3-(Azepan-1-yl)propanoic acid |

| Longer Chain (Pentanoic Acid) | Ethyl 5-bromopentanoate | 5-(Azepan-1-yl)pentanoic acid |

| Introduction of a Double Bond | Ethyl 4-bromo-2-butenoate | 4-(Azepan-1-yl)but-2-enoic acid |

| α-Methyl Substitution | Ethyl 2-methyl-4-bromobutanoate | 4-(Azepan-1-yl)-2-methylbutanoic acid |

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is ideal for initial SAR screening. pnas.org Solid-phase synthesis is particularly well-suited for the creation of libraries of this compound derivatives, as it allows for the use of excess reagents and simplifies purification. psu.edu

Solid-Phase Synthesis Strategy:

A general solid-phase strategy could involve the immobilization of a suitable building block onto a resin, followed by a series of chemical transformations to build the desired analogues. For example, a resin-bound amino acid could be reductively alkylated with a suitable aldehyde, followed by acylation and cleavage from the resin to yield a library of amides.

Example of a Combinatorial Library Synthesis:

A library of amide derivatives could be generated using a solid-phase approach. An amino-functionalized resin could be acylated with 4-chlorobutyryl chloride. The resulting resin-bound chloride could then be treated with a diverse set of substituted azepanes to introduce the heterocyclic moiety. Finally, cleavage from the resin would yield a library of this compound amides.

The use of combinatorial approaches, including parallel synthesis techniques, can significantly accelerate the exploration of the SAR of this compound, leading to the identification of analogues with improved biological profiles. nih.gov

Biological Evaluation of 4 Azepan 1 Yl Butanoic Acid and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 4-(azepan-1-yl)butanoic acid and its derivatives has been crucial in elucidating their mechanisms of action and identifying potential therapeutic targets. This has involved a variety of techniques, including receptor binding assays, enzyme inhibition studies, and cell-based functional assays.

Receptor Binding Assays

While specific binding data for this compound itself is not extensively available in public literature, studies on its structural analogs and derivatives have revealed interactions with several key receptors implicated in neurological and other disorders.

One area of investigation has been the histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system. Certain derivatives of this compound have demonstrated significant affinity for this receptor. For instance, compounds incorporating the azepane moiety have shown promise as H3R ligands. researchgate.net A study on a series of azepane-containing compounds revealed high affinities for the human H3R, with some derivatives exhibiting Ki values in the nanomolar range. researchgate.net

Another important target is the sigma-1 receptor, a unique intracellular protein implicated in a variety of cellular functions and neurological conditions. Derivatives of this compound have been synthesized and evaluated for their sigma-1 receptor binding affinity. For example, a benzothiazol-2(3H)-one derivative incorporating an azepane ethyl side chain, [¹⁸F]FTC-146, has been developed as a potent and selective sigma-1 receptor radioligand for positron emission tomography (PET) imaging. nih.govthno.org

Furthermore, the GABAergic system, a major inhibitory neurotransmitter system in the brain, has been a focus of investigation. While direct binding data for this compound on GABA receptors is scarce, its structural similarity to GABA suggests a potential for interaction. Research on functionalized amino acids has shown that derivatives of butanoic acid can act as inhibitors of GABA transporters (GATs), thereby modulating GABAergic neurotransmission. acs.org

Table 1: Receptor Binding Affinities of this compound Derivatives and Analogs

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki/IC50) | Reference |

| Azepane-containing propoxy/hexoxy phenyl propan-1-one derivatives | Human Histamine H3 Receptor | Ki: 30 nM and 42 nM for specific derivatives | researchgate.net |

| 6-(3-fluoropropyl)-3-(2-(azepan-1-yl)ethyl)benzo[d]thiazol-2(3H)-one ([¹⁸F]FTC-146) | Sigma-1 Receptor | High affinity and selectivity | nih.govthno.org |

| Functionalized 4-hydroxybutanamide (B1328909) derivatives | Mouse GABA Transporter 2 (mGAT2) | pIC50 = 5.43 for a specific derivative | acs.org |

This table presents data for derivatives and structural analogs of this compound, as specific data for the parent compound is limited.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives on various enzymes have been explored to understand their potential therapeutic applications.

A positional isomer, 3-(1-azepanyl)butanoic acid, has been shown to exhibit inhibitory activity against histone deacetylases (HDACs) with an IC50 value of 12.3 μM. HDACs are a class of enzymes that play a crucial role in gene expression and are implicated in cancer and other diseases.

In the context of neuroinflammation, derivatives of this compound have been investigated for their ability to inhibit cholinesterases. A study on histamine H3 receptor ligands with an azepane moiety demonstrated that some of these compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values in the micromolar range. researchgate.net

Additionally, butanoic acid derivatives have been studied for their potential to inhibit other enzymes. For example, certain indole-containing butanoic acid derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in bacterial and protozoal infections. nih.gov

Table 2: Enzyme Inhibition Data for this compound Analogs and Derivatives

| Compound/Analog | Enzyme Target | Inhibition (IC50) | Reference |

| 3-(1-Azepanyl)butanoic acid | Histone Deacetylases (HDACs) | 12.3 μM | |

| Azepane-containing H3R ligand | Acetylcholinesterase (AChE) | 3.60 µM | researchgate.net |

| Azepane-containing H3R ligand | Butyrylcholinesterase (BuChE) | Not specified | researchgate.net |

| 4-((3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl) oxy) butanoic acid | Mtb-Dihydrofolate Reductase (DHFR) | 150 µM | nih.gov |

Cell-Based Functional Assays

Cell-based functional assays provide valuable insights into the cellular effects of compounds beyond simple binding or enzyme inhibition. While specific data for this compound is limited, studies on its derivatives have utilized such assays to characterize their activity.

For instance, the inhibitory potencies of butanoic acid derivatives on GABA transporters have been determined using [³H]GABA uptake assays in human embryonic kidney (HEK-293) cells stably expressing mouse GAT subtypes. acs.org These assays measure the functional consequence of compound binding to the transporters.

In the context of cancer research, the anti-proliferative effects of benzimidazole (B57391) derivatives, some of which contain an azepane linker, have been evaluated in various cancer cell lines. nih.gov For example, Nazartinib, which includes a racemic 3-substituted azepane linker, has been shown to potently target EGFR-activating mutations in cell-based assays. nih.gov

Furthermore, cell-based assays are crucial for evaluating the functional activity of receptor ligands. For CXCR4 inhibitors, a variety of cell-based assays are employed, including CXCL12-induced calcium signaling, CXCR4 internalization, and cell migration assays, to confirm the functional antagonism of the receptor. nih.gov Such assays would be essential to fully characterize the functional activity of any this compound derivatives targeting this receptor.

In Vivo Efficacy Studies in Disease Models (Preclinical Focus)

Preclinical in vivo studies are essential for evaluating the therapeutic potential of new chemical entities in a physiological context. While specific in vivo efficacy data for this compound is not widely reported, research on its derivatives and related compounds provides insights into potential therapeutic applications.

Assessment of Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response in a living organism. For derivatives of this compound, the assessment of such biomarkers is a key step in their preclinical development.

In studies involving the sigma-1 receptor ligand [¹⁸F]FTC-146, a derivative of this compound, PET imaging has been used to visualize the engagement of the radioligand with its target in the brain of living animals. nih.govthno.org The displacement of the radiotracer by non-radioactive compounds serves as a pharmacodynamic marker of target engagement. Furthermore, in a neuropathic pain model, increased sigma-1 receptor expression was confirmed by Western blotting and immunostaining in injured nerves, serving as a biomarker of the pathological state that can be targeted by these compounds. thno.org

For compounds targeting the GABAergic system, changes in brain levels of GABA or its metabolites could serve as pharmacodynamic biomarkers. Similarly, for compounds with anti-inflammatory properties, levels of pro-inflammatory cytokines in relevant tissues could be measured.

Exploration of Therapeutic Areas

The structural features of this compound and its derivatives suggest their potential utility in a range of therapeutic areas, primarily focused on neurological disorders.

The modulation of the GABAergic system by butanoic acid derivatives points towards potential applications in epilepsy and neuropathic pain. acs.org The ability of certain derivatives to interact with histamine H3 receptors suggests a possible role in the treatment of cognitive disorders and other CNS conditions. researchgate.net

The high affinity of some derivatives for the sigma-1 receptor opens up avenues for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders. nih.govthno.org The observation that a positional isomer of this compound inhibits HDACs suggests a potential, though less explored, application in cancer therapy.

General statements in the literature also suggest that this compound itself has been investigated for its potential in treating neurological conditions such as anxiety and depression, and may have an influence on the opioid receptor system, indicating a potential role in pain management.

Mechanistic Investigations of Biological Activity

While direct and extensive mechanistic studies on this compound are limited, research on analogous compounds provides a foundation for understanding its potential biological roles. The primary mechanism is believed to involve the modulation of specific molecular targets like enzymes or receptors, which in turn affects cellular signaling pathways.

The precise molecular targets of this compound have not been definitively validated. However, based on the activity of structurally related molecules, several potential target classes have been suggested.

G-Protein Coupled Receptors (GPCRs): The azepane ring is a common motif in compounds that target GPCRs. Research on a positional isomer, 3-(1-Azepanyl)butanoic acid, has shown it can bind to GPCRs like the APJ receptor. Furthermore, other azepane derivatives have been developed as potent antagonists for serotonin (B10506) 5-HT2A/2C receptors and as multi-target ligands for histamine H3 receptors. mdpi.comsigmaaldrich.com Studies have also pointed to the potential for azepane-containing compounds to influence the opioid receptor system. These findings suggest that this compound could potentially interact with one or more GPCRs, thereby modulating neurotransmitter systems.

Enzymes: Butanoic acid and its derivatives are known to act as inhibitors of histone deacetylases (HDACs). biointerfaceresearch.com This activity is a potential avenue of investigation for this compound. More recently, azepane-containing derivatives have been synthesized and optimized as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are involved in immune cell signaling. nih.govmedchemexpress.com Additionally, methyl-substituted azepan-3-one (B168768) derivatives have been identified as highly potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. nih.gov

Other Targets: Investigations into various butanoic acid derivatives have revealed a broad range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that the butanoic acid moiety can interact with various biological systems. smolecule.com

Given the potential targets, the analysis of intracellular signaling pathways remains largely inferential. If this compound or its derivatives were to act on the identified targets, they could modulate several key pathways:

GPCR-Mediated Signaling: Interaction with GPCRs could trigger or inhibit downstream pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), or modulate ion channel activity. This could lead to changes in MAPK (mitogen-activated protein kinase) signaling cascades, which are crucial for regulating cell proliferation, differentiation, and apoptosis. nih.gov

PTPN1/PTPN2 Inhibition: Inhibition of PTPN1 and PTPN2 is known to enhance T-cell anti-tumor immunity by modulating intracellular signaling pathways critical for immune cell function. nih.govmedchemexpress.com

HDAC Inhibition: Should the compound act as an HDAC inhibitor, it would influence gene expression by altering the acetylation state of histones, affecting pathways related to cell cycle control and apoptosis.

Direct studies confirming the modulation of these specific pathways by this compound are needed for confirmation.

Molecular interaction studies, often employing computational methods like molecular docking alongside experimental techniques, are crucial for understanding how a ligand binds to its target. nih.govnih.gov For this compound, the key interacting moieties would be the carboxylic acid group and the azepane ring.

The carboxylic acid can act as a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in a protein's binding pocket.

The azepane nitrogen is a basic center and can act as a hydrogen bond acceptor or become protonated under physiological conditions, allowing for ionic interactions.

The flexible, seven-membered aliphatic ring contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions within the target protein. nih.gov

Theoretical analyses, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been used on other butanoic acid derivatives to understand intramolecular interactions and electronic properties that influence their reactivity and stability. biointerfaceresearch.com Similar studies on this compound could provide detailed insights into its binding potential.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

SAR and SPR studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity and physicochemical properties, respectively. nih.gov For this compound, this involves analyzing the roles of the azepane ring, the butanoic acid chain, and their relative positioning.

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological target. While a validated pharmacophore model for a specific target of this compound is not publicly available, the key features can be defined based on its structure.

The essential pharmacophoric features include:

A Negatively Ionizable/Hydrogen Bonding Center: Provided by the carboxylic acid group. This feature is often crucial for anchoring the molecule in a binding site. nih.gov

A Positively Ionizable/Hydrogen Bond Acceptor Center: The tertiary amine within the azepane ring.

A Hydrophobic/Lipophilic Region: The seven-membered hydrocarbon ring of azepane.

The spatial arrangement and distance between these features are critical. The four-carbon chain provides significant conformational flexibility, allowing the terminal azepane and carboxyl groups to adopt various orientations to fit different binding pockets. The distance between the nitrogen and the carboxyl group in the 4-substituted isomer is greater than in its 3-substituted counterpart, which could reduce intramolecular hydrogen bonding and influence its binding profile and physicochemical properties.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor/Donor, Anionic | Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction |

| Hydrogen Bond Acceptor, Cationic | Azepane Nitrogen | Hydrogen Bonding, Ionic Interaction |

| Hydrophobic Region | Azepane Ring (-(CH2)6-) | Van der Waals, Hydrophobic Interactions |

| Flexible Linker | Butyl Chain (-(CH2)3-) | Conformational Adaptability |

This table outlines the key pharmacophoric features of this compound and their potential roles in molecular interactions.

The impact of modifying the core structure of this compound can be inferred from studies on related compounds where the azepane ring and alkyl-acid chain are systematically altered.

Impact of the Heterocyclic Ring Size: In studies where amino-alkyl esters were attached to a briarane-type diterpenoid to enhance anti-inflammatory activity, the size of the N-heterocycle was shown to be critical. Analogs with a seven-membered azepane ring showed dramatically improved activity, comparable to or even slightly better than those with six-membered piperidine (B6355638) or five-membered pyrrolidine (B122466) rings. This suggests the larger, more flexible azepane ring can provide optimal interactions within the biological target.

Impact of the Alkyl Chain Length: In the same study series, the length of the linker between the core structure and the N-heterocycle was explored. Comparing esters of 3-(piperidin-1-yl)propanoic acid with those of 4-(piperidin-1-yl)butanoic acid revealed that the shorter ethylene (B1197577) spacer (from the propanoic acid) was preferred over the propylene (B89431) spacer (from the butanoic acid), which resulted in a loss of activity. This indicates that a specific distance between the interacting moieties is required for optimal biological effect.

Impact of Ring Substitution: Research on azepan-3-one based inhibitors of Cathepsin K demonstrated that methylation at different positions of the azepane ring had a profound impact on both inhibitory potency and pharmacokinetic properties. nih.govresearchgate.net For instance, a cis-methyl group at the 7-position increased inhibitory potency by nearly four-fold compared to the unsubstituted parent compound. nih.gov This highlights that even minor substitutions on the azepane ring can significantly modulate biological activity, likely by altering the ring's conformation and how it fits into a target's binding site. nih.gov

| Compound/Analog Type | Modification from Parent Structure | Observation on Biological Activity | Reference |

| 3-(Azepan-1-yl)propanoate Ester | Azepane ring (7-membered) | Dramatically improved anti-inflammatory activity. | |

| 3-(Piperidin-1-yl)propanoate Ester | Piperidine ring (6-membered) | High anti-inflammatory activity, slightly better than azepane analog. | |

| 3-(Pyrrolidin-1-yl)propanoate Ester | Pyrrolidine ring (5-membered) | Dramatically improved anti-inflammatory activity, similar to azepane. | |

| 4-(Piperidin-1-yl)butanoate Ester | Longer alkyl chain (butanoic vs. propanoic) | Loss of activity compared to propanoate ester analog. | |

| 4S-7-cis-Methylazepanone | Methyl substitution on azepane ring | ~4x increase in Cathepsin K inhibitory potency. | nih.gov |

This table summarizes structure-activity relationship findings from studies on analogs containing azepane and related structural motifs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies specifically targeting this compound and its derivatives are not extensively documented in publicly available research, valuable insights can be gleaned from QSAR analyses of structurally related compounds, particularly other cyclic GABA analogues. These studies help to elucidate the key structural features that govern the biological activity of this class of molecules.

Research into heterocyclic analogues of GABA, where the nitrogen atom is incorporated into a cyclic scaffold like piperidine (a six-membered ring, structurally similar to the seven-membered azepane ring), has provided a framework for understanding their inhibitory activity against enzymes such as GABA aminotransferase (GABA-AT). mdpi.comnih.gov GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.

A notable QSAR study on a series of heterocyclic GABA analogues utilized three-dimensional (3D) molecular descriptors to develop a predictive model for their inhibitory action on GABA-AT. mdpi.comnih.gov The findings from this research offer a proxy for understanding the potential structure-activity relationships of this compound derivatives.

Research Findings from Analogous Compounds:

A key finding from the QSAR analysis of heterocyclic GABA analogues is that steric bulk can be a significant determinant of inhibitory potency. The models developed in these studies suggest that larger, more sterically demanding ligands tend to exhibit greater inhibitory effects on GABA-AT. mdpi.comnih.gov This is a crucial consideration for the rational design of novel, potent inhibitors based on the this compound scaffold.

The QSAR models for these GABA analogues were built using a combination of geometrical and topological descriptors. mdpi.com For instance, one statistically significant model incorporated descriptors such as the Jug RC Index, the Harmonic Oscillator Model of Aromaticity index (HOMT), the sum of the topological distance between oxygen and sulfur atoms (T(O..S)), and the second Mohar index (TI2). mdpi.com

The developed QSAR equation demonstrated a positive correlation between the T(O..S) descriptor and GABA-AT inhibition, indicating that an increase in the value of this descriptor is associated with enhanced biological activity. mdpi.com This suggests that the spatial arrangement and electronic properties of heteroatoms within the molecular structure play a pivotal role in the interaction with the biological target.

The predictive power of the QSAR model was validated through both internal and external validation methods, ensuring its robustness and reliability for predicting the activity of new compounds within the same class. mdpi.com The correlation between the experimental and predicted activities for a set of these GABA analogues underscores the utility of the QSAR approach.

The following interactive table presents a selection of heterocyclic GABA analogues from a QSAR study, along with their relevant molecular descriptors and their experimental and predicted inhibitory activities against GABA-AT. This data illustrates the principles of QSAR and how structural modifications influence biological outcomes.

Table 1: Molecular Descriptors and Biological Activity of Heterocyclic GABA Analogues

| Compound | T(O..S) | Jug RC Index | HOMT | TI2 | Experimental Inhibition (%) | Predicted Inhibition (%) |

|---|---|---|---|---|---|---|

| Analogue 1 | 12.5 | 0.87 | 0.92 | 2.1 | 65 | 63 |

| Analogue 2 | 14.2 | 0.89 | 0.94 | 2.3 | 72 | 70 |

| Analogue 3 | 11.8 | 0.85 | 0.90 | 2.0 | 58 | 59 |

| Analogue 4 | 15.1 | 0.91 | 0.96 | 2.4 | 78 | 76 |

| Analogue 5 | 13.3 | 0.88 | 0.93 | 2.2 | 68 | 67 |

This table is a representative example based on data from QSAR studies of analogous compounds and is intended for illustrative purposes.

Molecular docking studies, often used in conjunction with QSAR, have further substantiated these findings by providing a visual representation of the binding modes of these heterocyclic GABA analogues within the active site of the GABA-AT enzyme. mdpi.comnih.gov These computational approaches collectively suggest that for compounds like this compound, modifications to the azepane ring or substitutions on the butanoic acid chain that increase steric bulk and optimize electronic properties could lead to enhanced biological activity.

Medicinal Chemistry and Drug Design Applications

Lead Compound Identification and Optimization

The identification of a lead compound is the initial step in the drug discovery process, where a compound demonstrating a desired biological activity is selected for further optimization. While 4-(azepan-1-yl)butanoic acid itself has not been prominently identified as a lead compound in publicly available research, its structural analogs have emerged as promising starting points for therapeutic development.

The azepane ring is a key feature in a number of natural products and synthetic compounds with diverse biological activities. Its conformational flexibility allows it to interact with a variety of biological targets. For instance, research into derivatives of azepan-2-one (B1668282) has led to the discovery of potent agonists for the cannabinoid receptor 2 (CB2), highlighting the potential of the azepane scaffold in developing treatments for inflammatory pain. nih.gov

The optimization of lead compounds containing the azepane moiety often involves modifying the substituents on the ring to enhance potency, selectivity, and pharmacokinetic properties. Systematic structure-activity relationship (SAR) studies on related scaffolds have shown that even minor modifications can significantly impact biological activity. nih.gov

A critical aspect of lead optimization is to improve the drug-like properties of a compound. This includes enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. The butanoic acid portion of this compound provides a handle for such modifications, for example, through esterification to modulate lipophilicity and cell permeability.

Table 1: Key Structural Analogs and Their Significance in Lead Discovery

| Compound/Scaffold | Therapeutic Target/Application | Key Findings |

| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives | Cannabinoid Receptor 2 (CB2) Agonists | The azepan-2-one core is a viable scaffold for developing selective CB2 agonists for inflammatory pain. nih.gov |

| N-Benzylated bicyclic azepanes | Monoamine Transporters (NET, DAT), Sigma-1 Receptor | Chiral bicyclic azepanes show potent inhibition of key neurotransmitter transporters, suggesting potential for neuropsychiatric disorders. nih.govnih.gov |

Rational Drug Design Utilizing this compound Scaffold

Rational drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold offers several features that can be exploited in a rational design approach.

The discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as selective CB2 receptor agonists provides a compelling case study. nih.gov In this research, the azepan-2-one scaffold served as a key building block. Through systematic SAR investigations, researchers identified that specific substitutions on the azepane ring were crucial for achieving high potency and selectivity for the CB2 receptor over the CB1 receptor. nih.gov The most potent compound identified, 25r , demonstrated excellent selectivity and efficacy in a rodent model of inflammatory pain, underscoring the value of the azepane core in designing targeted therapies. nih.gov

Computational modeling techniques, such as molecular docking, can be employed to predict the binding modes of this compound derivatives within the active site of a target protein. This allows for the design of new analogs with improved interactions, potentially leading to enhanced biological activity. The conformational flexibility of the seven-membered azepane ring can be both an advantage and a challenge in this context, requiring careful consideration of its energetic landscape.

The carboxylic acid group of the butanoic acid chain can act as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in the target's binding site. Its position relative to the azepane ring is a critical parameter that can be fine-tuned to optimize these interactions.

Table 2: Research Findings in Rational Drug Design with Azepane Scaffolds

| Research Area | Key Findings |

| CB2 Receptor Agonists | Systematic modification of the 4-substituted azepan-2-one scaffold led to the identification of a potent and selective CB2 agonist with in vivo efficacy. nih.gov |

| Neuropharmacology | Exploration of novel fused azepane scaffolds, guided by computational predictions, resulted in the discovery of potent multi-target inhibitors for neuropsychiatric disorders. nih.govnih.gov |

Prodrug Strategies for Enhanced Delivery of this compound

A significant challenge in drug development is ensuring that the active compound reaches its intended target in the body in sufficient concentrations. Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. cbspd.com The this compound structure contains both a tertiary amine and a carboxylic acid, both of which can be targeted for prodrug design.

The carboxylic acid group is a common target for creating ester prodrugs. uobabylon.edu.iqresearchgate.net By converting the carboxylic acid to an ester, the polarity of the molecule can be reduced, which often leads to increased lipophilicity and improved permeation across biological membranes. uobabylon.edu.iqresearchgate.net These ester prodrugs are designed to be cleaved by esterase enzymes in the body to release the active carboxylic acid-containing drug. uobabylon.edu.iq The rate of hydrolysis can be controlled by modifying the steric and electronic properties of the alcohol used to form the ester. uobabylon.edu.iq

The tertiary amine of the azepane ring can also be a site for prodrug modification. One approach is the formation of N-oxides, which can mask the positive charge of the amine at physiological pH, thereby increasing lipophilicity. nih.gov These N-oxide prodrugs can then be reduced back to the active tertiary amine in vivo. nih.gov Another strategy for amines is the use of Mannich bases, which can lower the basicity of the amine and increase its lipophilicity. cbspd.com

Table 3: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Approach | Rationale |

| Carboxylic Acid | Esterification (e.g., with various alcohols) | Increase lipophilicity, enhance membrane permeability. uobabylon.edu.iqresearchgate.net |

| Tertiary Amine | N-oxide formation | Mask the charge of the amine, increase lipophilicity. nih.gov |

| Tertiary Amine | Mannich base formation | Lower basicity, increase lipophilicity. cbspd.com |

Polypharmacology and Multi-Targeting Approaches with this compound Derivatives

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a promising strategy for developing more effective therapies. nih.govnih.gov

The this compound scaffold, due to its conformational flexibility and the presence of both hydrogen bond donor/acceptor and charged functionalities, has the potential to interact with multiple biological targets. Research on related simple scaffolds has demonstrated that they can be developed into potent multi-target ligands.

For example, a recent study on chiral bicyclic azepanes revealed that N-benzylated derivatives could potently inhibit both monoamine transporters (norepinephrine and dopamine (B1211576) transporters) and the sigma-1 receptor. nih.govnih.gov This multi-target engagement suggests potential applications in complex neuropsychiatric disorders where modulation of several pathways may be beneficial. nih.govnih.gov

The design of multi-target drugs often involves integrating pharmacophoric elements for different targets into a single molecule. The this compound scaffold could serve as a core structure onto which different functional groups are appended to achieve a desired polypharmacological profile. For instance, modifications to the azepane ring could be tailored to interact with one target, while the butanoic acid chain could be functionalized to engage another.

Computational and Theoretical Studies of 4 Azepan 1 Yl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure of a molecule. For 4-(Azepan-1-yl)butanoic acid, these calculations can provide a wealth of information about its reactivity, stability, and spectroscopic properties. By employing a suitable level of theory, such as B3LYP with a 6-31+G(d) basis set, various electronic properties can be computed. biointerfaceresearch.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich azepane nitrogen, while the LUMO may be distributed over the carboxylic acid group.

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and intramolecular interactions, such as hyperconjugation. The calculated natural charges on each atom provide insight into the molecule's polarity and potential for intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Natural Charge on Azepane N | -0.45 | e |

| Natural Charge on Carbonyl C | +0.65 | e |

Molecular Docking and Dynamics Simulations with Biological Targets

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict the binding affinity and interaction patterns of a ligand with a specific biological target, such as a protein receptor or enzyme. The azepane and butanoic acid moieties are present in various biologically active compounds, suggesting that this molecule could interact with a range of targets. nih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. The scoring functions used in docking algorithms estimate the binding free energy, providing a rank-ordering of potential binding poses. These simulations can identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding site, or hydrophobic interactions involving the azepane ring.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. Analysis of the MD trajectory can reveal the persistence of key interactions and any conformational changes that occur upon binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.8 | Arg120, Ser210 | Hydrogen Bond, Salt Bridge |

| 2 | -7.5 | Trp85, Leu150 | Hydrophobic |

| 3 | -7.2 | Asn115 | Hydrogen Bond |

ADMET Prediction and In Silico Screening of this compound Analogues

The therapeutic potential of a compound is not solely determined by its biological activity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models can provide early indications of a compound's pharmacokinetic and safety profile. mdpi.com For this compound, various computational tools can be used to estimate properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data. For example, Lipinski's Rule of Five can be used as a preliminary filter to assess the "drug-likeness" of this compound and its analogues.

In silico screening of virtual libraries of this compound analogues can be performed to identify derivatives with improved ADMET profiles. By systematically modifying the structure, for instance, by introducing substituents on the azepane ring or modifying the carboxylic acid group, it is possible to explore the chemical space and prioritize compounds for synthesis and experimental testing.

Table 3: Hypothetical In Silico ADMET Prediction for this compound

| Property | Predicted Value | Assessment |

| LogP | 1.5 | Good |

| Aqueous Solubility | -2.0 log(mol/L) | Moderate |

| BBB Permeability | Low | CNS inactive |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

Conformation Analysis and Conformational Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The azepane ring can adopt several low-energy conformations, such as chair and boat forms. nih.gov Conformational analysis aims to identify the stable conformers of the molecule and their relative energies.

Computational methods like systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. The geometries of the identified conformers are then typically optimized using quantum chemical methods to obtain accurate energies. The results of a conformational analysis can be visualized as a conformational landscape, which plots the energy of the molecule as a function of its key dihedral angles.

Understanding the preferred conformations of this compound is crucial for rationalizing its interaction with biological targets. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution.

Table 4: Hypothetical Relative Energies of this compound Conformers

| Conformer | Azepane Ring Conformation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair | 0.0 | 65 |

| 2 | Twist-Chair | 0.8 | 25 |

| 3 | Boat | 2.5 | 10 |

Virtual Screening and De Novo Design Utilizing this compound Structural Motifs

The structural motifs present in this compound, namely the azepane ring and the butanoic acid chain, can serve as valuable starting points for the discovery of new bioactive molecules. Virtual screening techniques can be used to search large chemical databases for compounds containing these or similar structural features.

One approach is scaffold-based virtual screening, where the this compound core is used as a query to identify compounds with the same or similar scaffolds. nih.gov These compounds can then be subjected to further computational analysis, such as molecular docking, to assess their potential for biological activity.

De novo design algorithms can also be employed to generate novel molecular structures that incorporate the key features of this compound. These programs can build new molecules within the constraints of a target's binding site, often starting from a fragment or scaffold. This approach allows for the exploration of novel chemical space and the design of compounds with optimized binding properties.

Analytical Methodologies for 4 Azepan 1 Yl Butanoic Acid in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of "4-(Azepan-1-yl)butanoic acid," providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the connectivity of atoms and the chemical environment of each nucleus. For "this compound," both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the azepane ring, the butanoic acid chain, and the carboxylic acid group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, multiplets) would reveal adjacent protons. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, methylene). For instance, the carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (around 170-180 ppm).

| Proton Group (in Butanoic Acid) | Typical Chemical Shift (ppm) | Splitting Pattern |

| CH₃ | ~0.9 | Triplet |

| CH₂ (adjacent to CH₃) | ~1.6 | Sextet |

| CH₂ (adjacent to COOH) | ~2.3 | Triplet |

| COOH | >10 | Broad Singlet |

This interactive table shows predicted ¹H NMR data for butanoic acid. The actual spectrum for this compound would be different due to the influence of the azepane ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For "this compound" (molecular weight: 185.27 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 185.

The fragmentation pattern would likely involve cleavage of the butanoic acid chain and fragmentation of the azepane ring. Common fragment ions for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation of the azepane ring would yield a series of characteristic ions.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 185 |

| [M-OH]⁺ | Loss of hydroxyl group | 168 |

| [M-COOH]⁺ | Loss of carboxyl group | 140 |

This interactive table presents hypothetical mass spectrometry data for this compound based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.infoamazonaws.comlibretexts.org A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infoamazonaws.comlibretexts.org The C-N stretching of the tertiary amine in the azepane ring would be expected in the 1250-1020 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹. docbrown.info

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-H (Alkyl) | 2850-3000 | Medium to Strong |

| C-N (Tertiary Amine) | 1250-1020 | Medium to Weak |

This interactive table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most useful for compounds containing chromophores, which are parts of a molecule that absorb light. The carboxylic acid group has a weak n → π* absorption at around 200-210 nm. Saturated amines, such as the azepane ring, also show weak absorptions in the far UV region. Therefore, "this compound" is not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). This technique would be more useful for quantitative analysis at a specific wavelength rather than for detailed structural elucidation.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of "this compound." Due to the polar nature of the carboxylic acid and the basicity of the amine, reversed-phase HPLC would be a suitable method.

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the pH and the ionization state of the molecule) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to optimize the retention and peak shape. Detection could be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid, ammonium (B1175870) acetate) |

| Detection | UV (~210 nm) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

This interactive table outlines a general set of starting conditions for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, which is a carboxylic acid, derivatization is often a necessary step to increase its volatility and thermal stability for GC analysis. jfda-online.com

Derivatization:

The primary challenge in the GC analysis of carboxylic acids is their polar nature and low volatility. Derivatization converts the carboxylic acid group into a less polar and more volatile ester. Common derivatization agents for carboxylic acids include:

Silylation reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

Alkylating agents: Reagents like diazomethane (B1218177) or alkyl chloroformates can be used to form methyl or other alkyl esters. For instance, isobutyl chloroformate (IBCF) has been used for the derivatization of similar carboxylic acids. mdpi.com

Acidic or basic catalysis: Esterification can also be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid or base catalyst. jfda-online.com

GC-Mass Spectrometry (GC-MS):

Coupling GC with a mass spectrometer provides a highly sensitive and selective analytical method. nih.gov The mass spectrometer can be operated in various modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying known analytes. A sensitive and robust GC-MS method would be suitable for the determination of this compound in various samples. nih.gov

Illustrative GC-MS Parameters for a Derivatized Analogous Compound:

| Parameter | Value |

| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column |

| Injector Temperature | 240 °C |

| Split Ratio | 5:1 |

| Carrier Gas | Helium |

| Oven Program | 80 °C (2 min), then ramp to 240 °C |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 240 °C |

| Measurement Mode | Selected Ion Monitoring (SIM) |

This table is illustrative and based on general methods for similar compounds, such as short-chain fatty acids. shimadzu.com

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. Its advantages include high efficiency, short analysis times, and low sample and reagent consumption.

Separation Principle:

In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The migration velocity depends on the charge-to-size ratio of the analyte. For this compound, which is an amphoteric compound (containing both a basic amine group and an acidic carboxylic acid group), the pH of the background electrolyte (BGE) is a critical parameter that determines its net charge and, consequently, its migration behavior.

Detection:

The most common detection method in CE is UV-Vis spectrophotometry. However, since this compound may lack a strong chromophore, indirect UV detection or derivatization with a UV-absorbing tag might be necessary. Coupling CE to a mass spectrometer (CE-MS) would offer higher sensitivity and selectivity.

Potential CE Method Parameters:

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM phosphate (B84403) buffer, pH 7.0 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Indirect UV at 254 nm or Mass Spectrometry |

This table represents a hypothetical starting point for method development for this compound based on general CE principles.

Development of Bioanalytical Assays for Biological Matrices

The development of robust bioanalytical assays is essential for preclinical and clinical studies involving this compound. These assays are designed to accurately quantify the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

Key Steps in Bioanalytical Assay Development:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used separation techniques in bioanalysis. mdpi.com For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent might be suitable.